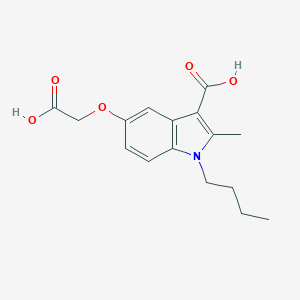
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid, also known as BMIM, is a synthetic compound that has gained attention for its potential applications in scientific research. BMIM is a derivative of indole-3-carboxylic acid, a naturally occurring compound found in plants. The synthesis of BMIM involves a multistep process that requires the use of several reagents and solvents.
Mécanisme D'action
The mechanism of action of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in the body. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the growth and spread of cancer cells. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has also been shown to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has a variety of biochemical and physiological effects. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and modified to suit specific research needs. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid also has some limitations. It is a relatively new compound, and its effects on the body are not fully understood. Additionally, 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is not widely available, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid. One area of focus is the development of drug delivery systems that use 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid as a targeting agent. Another area of focus is the study of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid's effects on specific types of cancer cells, as well as its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid and its effects on the body.
Méthodes De Synthèse
The synthesis of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid involves the reaction of 2-methylindole-3-carboxylic acid with butyl bromide in the presence of potassium carbonate. The resulting product is then reacted with sodium methoxide and chloroacetic acid to produce 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid. This multistep process requires careful handling of reagents and solvents to ensure the purity of the final product.
Applications De Recherche Scientifique
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has anti-tumor properties and can inhibit the growth of cancer cells. 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been studied for its potential use in drug delivery systems, as it can be easily modified to target specific cells or tissues.
Propriétés
Nom du produit |
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid |
|---|---|
Formule moléculaire |
C16H19NO5 |
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
1-butyl-5-(carboxymethoxy)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-3-4-7-17-10(2)15(16(20)21)12-8-11(5-6-13(12)17)22-9-14(18)19/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,19)(H,20,21) |
Clé InChI |
ZTLVOWMKFGTBPI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OCC(=O)O)C(=O)O)C |
SMILES canonique |
CCCCN1C(=C(C2=C1C=CC(=C2)OCC(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)